

Information Regarding "ABT-255 free base" in Cancer Research

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Compound of Interest		
Compound Name:	ABT-255 free base	
Cat. No.:	B1194073	Get Quote

Extensive searches for "ABT-255 free base" in the context of cancer research have yielded no specific information on a compound with this designation. The available data suggests that "ABT-255" is an identifier for a novel antimicrobial agent developed for the treatment of tuberculosis[1].

It is highly probable that "ABT-255" is a misidentification for a different therapeutic agent. Research and development pipelines often involve numerous compounds with similar alphanumeric designations, and it is possible the intended compound is a different "ABT-" series drug or a product from another pharmaceutical company.

To provide relevant information within the user's area of interest, this document will focus on a known Abbott Laboratories oncology candidate, ABT-700, a monoclonal antibody targeting the c-Met receptor. The c-Met pathway is a critical area of cancer research, and information on ABT-700 may serve as a helpful analogue.

Application Notes and Protocols: ABT-700, an Antic-Met Monoclonal Antibody

Audience: Researchers, scientists, and drug development professionals.

Introduction

ABT-700 is a humanized, bivalent anti-c-Met monoclonal antibody developed by Abbott Laboratories (now AbbVie). It is designed to inhibit the signaling of the c-Met receptor tyrosine



kinase, a key driver in various human cancers. Aberrant c-Met signaling, often due to MET gene amplification or overexpression, is associated with tumor growth, invasion, metastasis, and poor clinical outcomes[2]. ABT-700 represents a therapeutic strategy to counteract "oncogene addiction" in tumors dependent on the c-Met pathway[2].

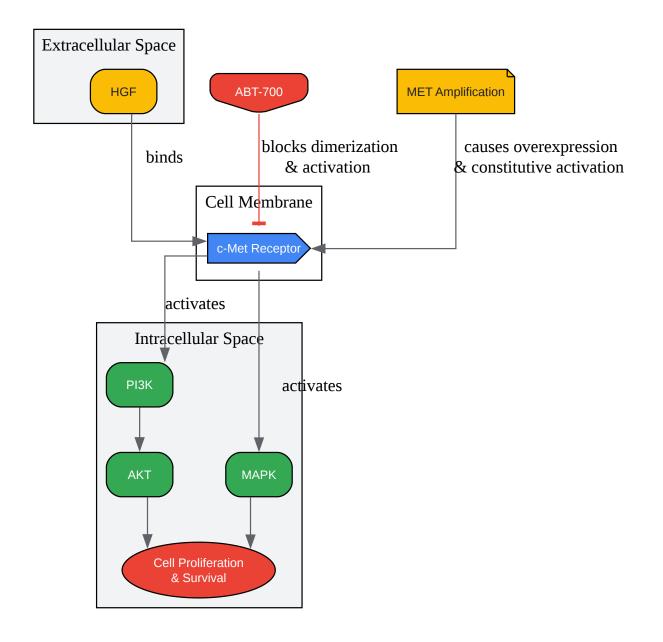
Mechanism of Action

ABT-700 functions by binding to the c-Met receptor and preventing its dimerization and subsequent activation. This blockade is effective against both ligand (Hepatocyte Growth Factor, HGF)-dependent and ligand-independent c-Met activation, the latter being common in cancers with MET amplification[2]. By inhibiting c-Met phosphorylation, ABT-700 effectively shuts down downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival. In cancer cells with MET amplification, this inhibition of constitutive signaling can induce apoptosis[2].

Signaling Pathway

The following diagram illustrates the targeted inhibition of the c-Met signaling pathway by ABT-700.





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Caption: Targeted inhibition of the c-Met signaling pathway by ABT-700.

Preclinical Data Summary

Preclinical studies have demonstrated the potent anti-tumor activity of ABT-700, particularly in cancer models with MET gene amplification.



Cell Line	Cancer Type	MET Status	In Vitro Effect of ABT-700	In Vivo Effect of ABT-700
SNU-5	Gastric	MET Amplified	Inhibition of c- Met phosphorylation, induction of apoptosis	Tumor regression
Hs 746T	Gastric	MET Amplified	Inhibition of cell proliferation	Tumor growth delay
NCI-H1993	Lung	MET Amplified	Not specified	Suppression of tumor growth
MKN-45	Gastric	MET Amplified	Not specified	Additive anti- tumor effect with chemotherapy

This table summarizes data from preclinical studies on ABT-700 in MET-amplified cancer models.[2]

Experimental Protocols

Below are representative protocols for evaluating the efficacy of a c-Met inhibitor like ABT-700.

- 1. In Vitro Inhibition of c-Met Phosphorylation
- Objective: To determine the effect of ABT-700 on HGF-induced and constitutive c-Met phosphorylation in cancer cells.
- Cell Lines:MET-amplified (e.g., SNU-5) and non-amplified cancer cell lines.
- Methodology:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Serum-starve the cells for 24 hours.

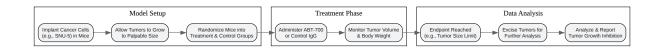


- Treat cells with varying concentrations of ABT-700 or a control IgG for 1 hour.
- For HGF-dependent activation, stimulate cells with recombinant HGF for 15 minutes. For constitutive activation in MET-amplified cells, no HGF is needed.
- Lyse the cells and quantify total protein concentration.
- Perform Western blot analysis using antibodies against phospho-c-Met (Tyr1234/1235)
 and total c-Met.
- Densitometry is used to quantify the ratio of phosphorylated to total c-Met.
- 2. Cell Viability Assay
- Objective: To assess the impact of ABT-700 on the proliferation of cancer cells.
- Methodology:
 - Plate cells in a 96-well plate at a density of 5,000 cells per well.
 - After 24 hours, treat the cells with a serial dilution of ABT-700 or control IgG.
 - Incubate for 72 hours.
 - Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence to determine the number of viable cells.
 - Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
- 3. In Vivo Xenograft Tumor Model
- Objective: To evaluate the anti-tumor efficacy of ABT-700 in a preclinical animal model.
- Methodology:
 - Implant human cancer cells (e.g., SNU-5) subcutaneously into the flank of immunodeficient mice.



- When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Administer ABT-700 (e.g., intravenously, twice weekly) and a control IgG.
- Measure tumor volume with calipers twice weekly.
- Monitor animal body weight as an indicator of toxicity.
- At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for biomarkers).

Experimental Workflow



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References

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- 2. Anti-c-Met monoclonal antibody ABT-700 breaks oncogene addiction in tumors with MET amplification - PMC [pmc.ncbi.nlm.nih.gov]
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